molecular formula C12H14N2O2 B13365144 ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

Cat. No.: B13365144
M. Wt: 218.25 g/mol
InChI Key: NSQHSHSXONHQAC-UHFFFAOYSA-N
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Description

Ethyl (cyanomethyl)(p-tolyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a cyanomethyl group, and a p-tolyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (cyanomethyl)(p-tolyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl cyanoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

[ \text{p-Tolyl isocyanate} + \text{Ethyl cyanoacetate} \rightarrow \text{Ethyl (cyanomethyl)(p-tolyl)carbamate} ]

Industrial Production Methods

Industrial production of ethyl (cyanomethyl)(p-tolyl)carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (cyanomethyl)(p-tolyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (cyanomethyl)(p-tolyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (cyanomethyl)(p-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (cyanomethyl)(p-tolyl)carbamate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.

    Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.

    Phenyl carbamate: Studied for its potential biological activity and use in the synthesis of complex organic molecules.

Ethyl (cyanomethyl)(p-tolyl)carbamate is unique due to the presence of the cyanomethyl and p-tolyl groups, which confer specific chemical and biological properties that distinguish it from other carbamates.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)14(9-8-13)11-6-4-10(2)5-7-11/h4-7H,3,9H2,1-2H3

InChI Key

NSQHSHSXONHQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC#N)C1=CC=C(C=C1)C

Origin of Product

United States

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